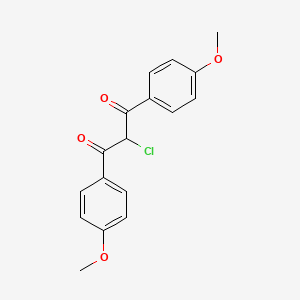

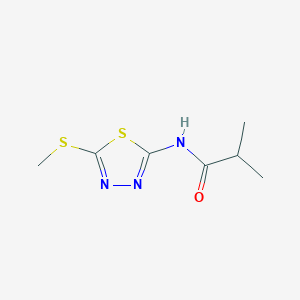

![molecular formula C19H18N2OS B2489368 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide CAS No. 317854-00-5](/img/structure/B2489368.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and watercress. It has been shown to have various health benefits and is currently being studied for its potential use in scientific research.

Applications De Recherche Scientifique

Biochemical Evaluation and Enzyme Inhibition

The compound and its analogs have been explored for their biochemical properties, particularly as enzyme inhibitors. Röver et al. (1997) described the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. High-affinity inhibition of this enzyme suggests potential for detailed pathophysiological investigation after neuronal injury (Röver et al., 1997).

Antidepressant Activity

A series of derivatives were synthesized and evaluated for their antidepressant activity. Mathew et al. (2014) discovered that certain derivatives exhibited significant antidepressant effects without influencing baseline locomotion, providing insights into the potential therapeutic use of these compounds as antidepressants (Mathew et al., 2014).

Anticonvulsant and Neuroprotective Effects

Derivatives of the compound were synthesized and assessed for their anticonvulsant and neuroprotective effects. Hassan et al. (2012) reported that certain N-(substituted benzothiazol-2-yl)amide derivatives demonstrated promising anticonvulsant properties and neuroprotective effects, suggesting potential in the development of safer and effective anticonvulsants with neuroprotective properties (Hassan et al., 2012).

Metabolism and Toxicity Studies

Studies have also focused on the metabolism and potential toxic effects of related compounds. Oliveira et al. (2020) evaluated the acute oral toxicity of a thiazole derivative in Syrian hamsters, providing valuable information on liver and kidney biochemical parameters and histopathological analysis. This research underscores the importance of understanding the toxicological profile of such compounds, especially when considering potential therapeutic applications (Oliveira et al., 2020).

Mécanisme D'action

Target of Action

The primary target of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, also known as N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methylpropanamide, is tyrosinase , the rate-limiting enzyme of melanin production . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for the pigmentation of the skin, hair, and eyes.

Mode of Action

This compound acts as a potent inhibitor of human tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin. This inhibition results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway. By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, a key step in melanin production . This results in a decrease in melanin levels, affecting the pigmentation of the skin, hair, and eyes.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in a reduction of pigmentation in melanocyte cells. Clinically, this can lead to a visible reduction in hyperpigmentation, such as age spots .

Propriétés

IUPAC Name |

2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFCUUGCUDRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)